molecular formula C22H23NO6S B5380245 dimethyl 2-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

dimethyl 2-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

Cat. No.: B5380245
M. Wt: 429.5 g/mol
InChI Key: HUJKODRLNVCGRG-KPKJPENVSA-N
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Description

Dimethyl 2-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a synthetic organic compound characterized by a cyclopenta[b]thiophene core fused with a dihydro ring system. The molecule features two ester groups (methyl carboxylates) at positions 3 and 4, and an (E)-configured α,β-unsaturated ketone linked via an amide bond to the 2-position of the thiophene ring. This compound likely serves as a precursor or intermediate in medicinal chemistry or materials science, given its structural complexity and functional diversity .

Properties

IUPAC Name

dimethyl 2-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6S/c1-4-29-14-8-5-13(6-9-14)7-12-17(24)23-20-19(22(26)28-3)18-15(21(25)27-2)10-11-16(18)30-20/h5-9,12,15H,4,10-11H2,1-3H3,(H,23,24)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJKODRLNVCGRG-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of dimethyl 2-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves multiple steps. One common method includes the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Industrial production methods often involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the compound.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dimethyl 2-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 2-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of cyclopenta[b]thiophene derivatives with variable substituents. Below is a detailed comparison with structurally analogous compounds:

Structural Analogues

Compound Name Substituents on Propenoyl Group Ester Groups Core Structure Molecular Weight Key Differences
Target Compound 4-Ethoxyphenyl Methyl (positions 3 and 4) 5,6-dihydro-4H-cyclopenta[b]thiophene 469.51 g/mol Ethoxy group provides moderate electron-donating effects.
Ethyl 2-{[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 3,4-Dimethoxyphenyl Ethyl (position 3) Same core 401.48 g/mol Dimethoxy substituents enhance electron-donating capacity; single ester group reduces steric hindrance.
Dimethyl 1-allyl-5-(4-methoxyphenyl)-2-thioxopyrrolidine-3,3-dicarboxylate 4-Methoxyphenyl + allylimino Methyl (positions 3 and 3) Pyrrolidine-thiophene hybrid Not provided Thioxo group increases electrophilicity; allylimino substituent alters reactivity.

Electronic and Steric Effects

  • Target Compound vs. Dimethoxy Analogue : The 4-ethoxyphenyl group in the target compound is less electron-rich than the 3,4-dimethoxyphenyl group in the analogue. This difference may influence π-π stacking interactions in biological targets or material matrices.
  • Target Compound vs. Thioxo Hybrid : The thiophene core in the target compound retains full aromaticity, whereas the thioxo group in the hybrid introduces a polarizable sulfur atom, altering electronic distribution. The allylimino group in the hybrid may confer greater conformational flexibility compared to the rigid propenoyl amide in the target compound.

Methodological Considerations for Similarity Analysis

The comparison of structural analogues relies on computational and experimental methods:

  • Crystallographic Tools : Programs like SHELXL and ORTEP-3 enable precise determination of molecular geometry and stereochemistry, critical for validating structural similarities .
  • Spectroscopic Techniques : Spectrofluorometry and tensiometry (as applied to quaternary ammonium compounds in ) could be adapted to analyze aggregation behavior or solubility profiles of the target compound and its analogues.
  • Virtual Screening : Methods for assessing molecular similarity, such as Tanimoto coefficients or pharmacophore mapping, highlight the importance of substituent electronic profiles in predicting biological activity .

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